molecular formula C4H9GeO B14703597 CID 78062019

CID 78062019

Cat. No.: B14703597
M. Wt: 145.74 g/mol
InChI Key: NHZRABFXOHUPND-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78062019” is known as a cyclin A/B inhibitor. This compound is a synthetic molecule designed to selectively inhibit the interactions between key proteins involved in the cell cycle, specifically cyclin A and cyclin B. These interactions are crucial for the proliferation and survival of cancer cells, making this compound a potential therapeutic agent in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclin A/B inhibitors typically involves the formation of a macrocyclic structure. The synthetic route may include the following steps:

    Formation of the Macrocycle: This step involves the cyclization of linear precursors under specific conditions to form the macrocyclic core.

    Functionalization: The macrocyclic core is then functionalized with various substituents to enhance its binding affinity and selectivity for cyclin A and cyclin B.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of cyclin A/B inhibitors involves scaling up the synthetic route described above. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography, are employed to meet the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cyclin A/B inhibitors undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the macrocyclic core.

    Substitution: Substitution reactions involve replacing specific substituents on the macrocyclic core with other functional groups to enhance its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various derivatives of the cyclin A/B inhibitor with modified functional groups. These derivatives are studied for their enhanced biological activity and selectivity.

Scientific Research Applications

Cyclin A/B inhibitors have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study protein-protein interactions and the cell cycle.

    Biology: Employed in research to understand the mechanisms of cell cycle regulation and cancer cell proliferation.

    Medicine: Investigated as potential therapeutic agents for the treatment of cancers, particularly those with dysregulated cyclin A and cyclin B activity.

    Industry: Utilized in the development of new cancer therapies and as lead compounds in drug discovery programs.

Mechanism of Action

The mechanism of action of cyclin A/B inhibitors involves the selective inhibition of the interactions between cyclin A and cyclin B with their respective cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of these inhibitors include the cyclin A and cyclin B proteins, as well as their associated cyclin-dependent kinases.

Comparison with Similar Compounds

Cyclin A/B inhibitors are unique in their ability to selectively target the interactions between cyclin A and cyclin B with their cyclin-dependent kinases. Similar compounds include other cyclin inhibitors, such as cyclin D and cyclin E inhibitors. cyclin A/B inhibitors are distinct in their specificity for cyclin A and cyclin B, making them valuable tools in cancer research and therapy.

List of Similar Compounds

  • Cyclin D inhibitors
  • Cyclin E inhibitors
  • Cyclin-dependent kinase inhibitors

These similar compounds also target the cell cycle but differ in their specificity and mechanism of action, highlighting the uniqueness of cyclin A/B inhibitors in targeting specific protein-protein interactions involved in cancer cell proliferation.

Properties

Molecular Formula

C4H9GeO

Molecular Weight

145.74 g/mol

InChI

InChI=1S/C4H9GeO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3

InChI Key

NHZRABFXOHUPND-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)[Ge]

Origin of Product

United States

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